![molecular formula C19H22N6OS B2500876 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide CAS No. 863452-93-1](/img/structure/B2500876.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide
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Overview
Description
The compound “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been evaluated for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, which are part of the compound’s structure, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .
Polymer Chemistry
1,2,3-triazoles have applications in polymer chemistry . They have high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They can be observed in uncountable molecules useful in medicine and photochemistry .
Bioconjugation
1,2,3-triazoles have applications in bioconjugation . They are used in the preparation of diverse compounds with an eye on the regioselectivity .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used in the synthesis of 1,2,3-triazoles, especially the popular click chemistry approach .
Fluorescent Imaging
1,2,3-triazoles have applications in fluorescent imaging . They are used in the synthesis of diverse compounds with an eye on the regioselectivity .
Materials Science
1,2,3-triazoles are used in materials science . They are used in the synthesis of diverse compounds with an eye on the regioselectivity .
Mechanism of Action
Target of Action
The compound, 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in the inhibition of cell proliferation, which is particularly effective against cancer cells that rely on rapid cell division for growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the replication of DNA and the division of cells .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest and the prevention of cell division . This can lead to the death of cancer cells, slowing the progression of the disease .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For example, the compound’s efficacy may be reduced in cancer cells that have developed resistance to CDK2 inhibitors . Additionally, the compound’s stability could be affected by factors such as temperature and pH, which could impact its shelf life and storage requirements .
Future Directions
The future directions for research on “2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide” and similar compounds could involve further exploration of their antiproliferative activity against various cancer cell lines. Additionally, more detailed studies on their mechanism of action could provide valuable insights for the development of new anticancer drugs .
properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c26-16(22-15-9-5-2-6-10-15)12-27-19-17-18(20-13-21-19)25(24-23-17)11-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHPHSUZBJKCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-cyclohexylacetamide |
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